molecular formula C13H11Cl2N B3024110 6,9-Dichloro-1,2,3,4-tetrahydroacridine CAS No. 5396-25-8

6,9-Dichloro-1,2,3,4-tetrahydroacridine

Cat. No.: B3024110
CAS No.: 5396-25-8
M. Wt: 252.14 g/mol
InChI Key: UPHWUTWIUIWUJB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 6,9-Dichloro-1,2,3,4-tetrahydroacridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine levels enhance the transmission of nerve impulses, improving cognitive function .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine in the synaptic cleft .

Pharmacokinetics

Like other acetylcholinesterase inhibitors, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to increased acetylcholine levels in the synaptic cleft . This enhances cholinergic transmission, improving cognitive function. It may also have other effects, such as radical scavenging, amyloid-β aggregation inhibition, and β-secretase 1 (BACE1) inhibition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dichloro-1,2,3,4-tetrahydroacridine typically involves the chlorination of 1,2,3,4-tetrahydroacridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 9 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6,9-Dichloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 6 and 9 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tetrahydroacridine ring can be oxidized to form acridine derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroacridine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,9-Dichloro-1,2,3,4-tetrahydroacridine is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a synthetic intermediate in the preparation of various acridine derivatives.

    Biology: In the study of enzyme inhibition, particularly acetylcholinesterase inhibitors.

    Medicine: In the development of therapeutic agents for neurodegenerative diseases like Alzheimer’s disease.

    Industry: As a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    9-Amino-1,2,3,4-tetrahydroacridine: Another derivative used in the synthesis of acetylcholinesterase inhibitors.

    6,9-Dimethyl-1,2,3,4-tetrahydroacridine: A structurally similar compound with different substituents.

Uniqueness: 6,9-Dichloro-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of multifunctional tacrine hybrids that possess additional pharmacological activities, such as radical scavenging and amyloid-β aggregation inhibition .

Properties

IUPAC Name

6,9-dichloro-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHWUTWIUIWUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277226
Record name 6,9-DICHLORO-1,2,3,4-TETRAHYDROACRIDINE
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Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5396-25-8
Record name 6,9-Dichloro-1,2,3,4-tetrahydroacridine
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Record name 6,9-Dichloro-1,2,3,4-tetrahydroacridine
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Record name NSC1227
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Record name 6,9-DICHLORO-1,2,3,4-TETRAHYDROACRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,9-Dichloro-1,2,3,4-tetrahydroacridine
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Synthesis routes and methods I

Procedure details

To a mixture of 4-chloroanthranilic acid (8.58 g, 50.0 mmol) and cyclohexanone (5.18 mL, 50.0 mmol) was added carefully with 20 mL of phosphorus oxychloride at ice bath. The resulting mixture was heated under reflux for 2 hours. The mixture was cooled at room temperature and concentrated and then diluted with CHCl3. The resulting mixture was poured into a mixture of crashed ice and aqueous K2CO3 solution. The organic layer was washed with saturated brine, dried over anhydrous K2CO3 and concentrated in vacuo to give 12.6 g (99%) of a yellow solid. A small portion of the solid was recrystallized with acetone for characterization: mp 85-87° C. (lit. 86.5-87° C. ); 1H NMR (300 MHz, CDCl3) 8.88 (s, 1H, Ar—H), 8.27 (dd, J=7.1, 1.4 Hz, 1H, Ar—H), 7.74 (dd,J=7.1, 1.9 Hz, 1H, Ar—H), 3.64 (s br, 2H, CH2), 3.09 (s br, 2H, CH2), 2.02 (s br, 4H, CH2CH2); 13C-NMR (75 MHz, CDCl3)159.1, 150.9, 141.4, 138.2, 131.7, 131.5, 1264, 121.6, 30.0, 27.5, 21.9, 21.1; EIMS: 255 (M+4+, 13), 253 (M+2+, 66), 251 (M+, 100), 218 (M-HCl+2+, 20), 216 (M-HCl+, 60), HR-EIMS: exact calc'd for C13H11NCl2 [M]+251.0271, found 251.0277.
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
5.18 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-4-chlorobenzoic acid (4.5 g, 26.23 mmol) and cyclohexanone (2.72 mL, 26.23 mmoL) was added 22 mL phosphorus oxychloride. The mixture was heated to reflux for 3 hours. The excess phosphorus oxychloride was distilled off and the resulting mixture was treated with saturated sodium bicarbonate. The light brown precipitate was filtered, rinsed with water and dried under vacuum to give the desired product 6.50 g (25.77 mmoL, 98.2%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
98.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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